

Application Notes and Protocols for ER-000444793 in Cell-Based Assays

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Compound of Interest					
Compound Name:	ER-000444793				
Cat. No.:	B15576322	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent small molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2] A key feature of this compound is its mechanism of action, which is independent of cyclophilin D (CypD), a well-known regulator of the mPTP.[1][3] This makes ER-000444793 a valuable tool for studying the nuanced regulation of mitochondrial permeability transition and for developing therapeutics targeting mPTP-mediated cell death pathways. These application notes provide detailed protocols for utilizing ER-000444793 in various cell-based assays to assess its inhibitory effect on the mPTP.

Data Presentation

Quantitative data for **ER-000444793** is summarized in the table below, providing key values for experimental design.

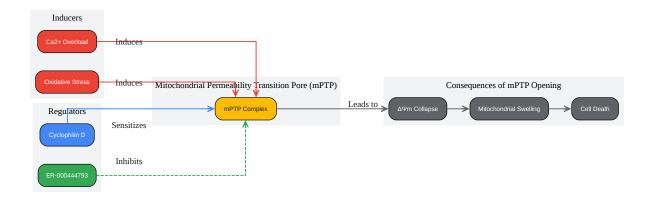


Parameter	Value	Species/Syste m	Assay Type	Reference
IC50	2.8 μΜ	-	mPTP Opening	[1][2]
IC50	1.2 μΜ	Rat	Calcium Retention Capacity	[3]
IC50	2.0 μΜ	Human	Calcium Retention Capacity	[3]
No Effect Concentration	up to 50 μM	-	CsA displacement from rhCypD	[1]

Signaling Pathway

The mitochondrial permeability transition pore is a non-specific channel in the inner mitochondrial membrane. Its opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately resulting in cell death. The exact molecular composition of the mPTP is still under investigation, but it is known to be regulated by various factors, including matrix Ca2+, reactive oxygen species (ROS), and the mitochondrial membrane potential.[4] Cyclophilin D is a key regulator that sensitizes the pore to opening. **ER-000444793** inhibits mPTP opening through a mechanism that does not involve the inhibition of CypD.[1][3]





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Signaling pathway of mPTP induction and inhibition by ER-000444793.

Experimental Protocols

Herein are detailed protocols for cell-based assays to evaluate the efficacy of ER-000444793.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay using Calcein-AM and Cobalt Chloride

This assay directly visualizes the opening of the mPTP. Calcein-AM is a cell-permeant dye that becomes fluorescent (Calcein) upon hydrolysis by esterases in the cytosol and mitochondria. Cobalt chloride (CoCl₂) quenches the fluorescence of cytosolic calcein but cannot cross the inner mitochondrial membrane. Therefore, in healthy cells, only the mitochondrial calcein fluoresces. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the fluorescence.

Materials:



- Cells of interest (e.g., HeLa, SH-SY5Y)
- ER-000444793
- Calcein-AM (1 mM stock in DMSO)
- Cobalt Chloride (CoCl₂, 80 mM stock in water)
- Ionomycin (optional positive control, 1 mM stock in DMSO)
- Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
- Cell culture medium
- Black, clear-bottom 96-well plates
- Fluorescence microscope or plate reader (Excitation/Emission ~488/515 nm)

Protocol:

- Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **ER-000444793** in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO).
- Dye Loading:
 - Prepare a loading solution containing 1 μM Calcein-AM and 1 mM CoCl₂ in HBSS.
 - For a positive control for mPTP opening, prepare a loading solution with an additional 1 μM Ionomycin.
 - Wash the cells once with HBSS.
 - Add 100 μL of the loading solution to each well.
- Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.



- Imaging/Reading:
 - Fluorescence Microscopy: Wash the cells twice with HBSS and add fresh HBSS. Image the cells immediately.
 - Plate Reader: Read the fluorescence intensity directly without washing.
- Data Analysis: Quantify the fluorescence intensity in each well. A higher fluorescence intensity in ER-000444793-treated wells compared to the vehicle control (under inducing conditions) indicates inhibition of mPTP opening.

Mitochondrial Membrane Potential (ΔΨm) Assay using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, which is a consequence of mPTP opening.

Materials:

- Cells of interest
- ER-000444793
- TMRM (1 mM stock in DMSO)
- FCCP (optional positive control for depolarization, 10 mM stock in DMSO)
- Cell culture medium (serum-free for staining)
- Phosphate-Buffered Saline (PBS)
- Black, clear-bottom 96-well plates
- Fluorescence microscope or plate reader (Excitation/Emission ~548/573 nm)

Protocol:



- Cell Plating and Treatment: Follow steps 1 and 2 from the mPTP Opening Assay protocol.
- TMRM Staining:
 - Prepare a TMRM working solution of 20-200 nM in serum-free medium.[2] The optimal concentration should be determined empirically for the specific cell type.
 - Wash the cells once with pre-warmed PBS.
 - Add the TMRM working solution to the cells.
- Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
- Positive Control (Optional): For a positive control for depolarization, add FCCP to a final concentration of 5-10 μM during the last 5-10 minutes of the TMRM incubation.[2]
- Imaging/Reading:
 - Fluorescence Microscopy: Wash the cells twice with pre-warmed PBS and add fresh imaging buffer or medium. Image immediately.
 - Plate Reader: Read the fluorescence intensity.
- Data Analysis: A higher TMRM fluorescence in ER-000444793-treated cells compared to the vehicle control (under inducing conditions) indicates the preservation of mitochondrial membrane potential.

Cell Viability Assay using Alamar Blue (Resazurin)

This assay measures the reducing power of living cells to assess cell viability. Resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by metabolically active cells. Inhibition of mPTP-mediated cell death by **ER-000444793** will result in higher cell viability.

Materials:

- Jurkat cells (or other cell lines)
- ER-000444793



- Alamar Blue reagent
- RPMI-1640 medium with supplements
- 96-well plates (black for fluorescence)
- Fluorescence plate reader (Excitation/Emission ~560/590 nm)

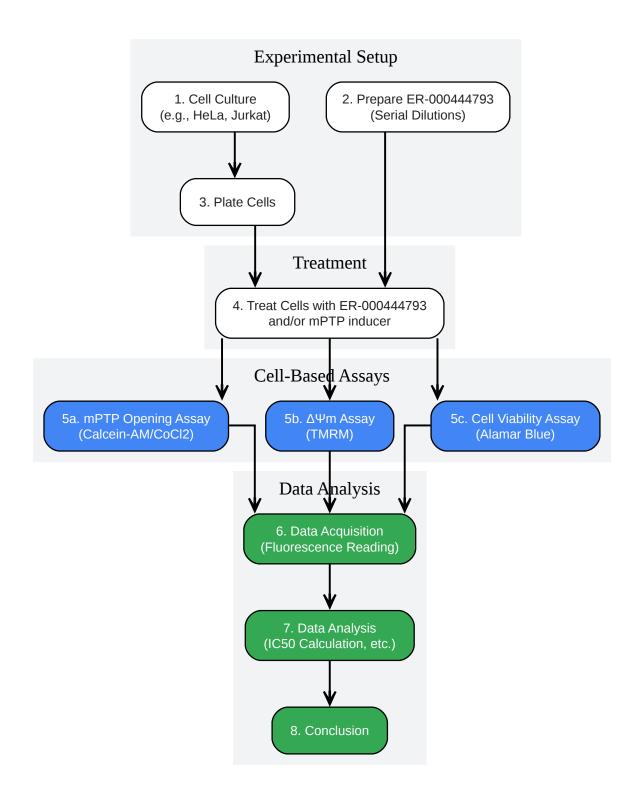
Protocol:

- Cell Plating: Seed Jurkat cells at a density of 1 x 10⁴ cells/well in a 96-well plate.[5]
- Compound Treatment: Add serial dilutions of ER-000444793 to the wells. Include a vehicle control and a positive control for cell death if applicable. Incubate for the desired treatment period (e.g., 24-72 hours).
- Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the culture volume (e.g., 10 μL for a 100 μL culture volume).[5][6]
- Incubation: Incubate the plate for 1-4 hours at 37°C.[6][7] The optimal incubation time may vary depending on the cell type and density.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm.[5]
- Data Analysis: Higher fluorescence values in the ER-000444793-treated wells indicate greater cell viability.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the effect of **ER-000444793** in cell-based assays.





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General experimental workflow for using **ER-000444793**.



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